

A Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylaniline

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Compound of Interest

Compound Name: 2,4-Dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dimethylaniline** (also known as 2,4-xylydine). The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis, purification, and key reactions, as well as spectroscopic data for its characterization. All quantitative data is presented in clear, tabular format for ease of reference. Furthermore, this guide incorporates logical diagrams generated using Graphviz to illustrate key experimental workflows and reaction pathways.

Introduction

2,4-Dimethylaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of various commercially significant compounds, including dyes, pigments, agrochemicals, and pharmaceuticals.^{[1][2]} A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective use in synthetic chemistry, and for the development of new applications. This guide aims to consolidate this information into a single, accessible resource.

Physical Properties

2,4-Dimethylaniline is a colorless to pale yellow or reddish-brown viscous liquid at room temperature, which may darken upon exposure to air and light.[2] It possesses a characteristic amine-like odor.[2] The key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of 2,4-Dimethylaniline

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N	[3]
Molecular Weight	121.18 g/mol	[3]
Appearance	Colorless to pale yellow or reddish-brown liquid	[2]
Odor	Characteristic amine-like	[2]
Melting Point	-15.9 °C to 16 °C	[1][4]
Boiling Point	218 °C at 760 mmHg	[4][5]
Density	0.9763 g/mL at 25 °C	[1]
Vapor Density	4.2 (Air = 1)	[5]
Vapor Pressure	0.16 mmHg at 25 °C	[5]
Flash Point	90.6 °C to 100 °C	[1][6]
Autoignition Temperature	860 °F (460 °C)	[5]
Explosive Limits	Lower: 1.1% (V), Upper: 7.0% (V)	[7]

Table 2: Solubility and Partition Coefficient of 2,4-Dimethylaniline

Property	Value	Reference(s)
Solubility in Water	Sparingly soluble (5 g/L at 20 °C)	[2][6]
Solubility in Organic Solvents	Soluble in ethanol, ether, and benzene	[2]
logP (Octanol-Water Partition Coefficient)	1.8 - 2.2 (estimated)	[8]

Table 3: Spectroscopic and Physicochemical Parameters of 2,4-Dimethylaniline

Property	Value	Reference(s)
Refractive Index (n _{20/D})	1.558	[5]
pKa	Not available	
Dielectric Constant	Not available	

Chemical Properties and Reactivity

2,4-Dimethylaniline exhibits the typical reactivity of an aromatic amine. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and methyl groups, making it susceptible to electrophilic aromatic substitution. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions of **2,4-Dimethylaniline**.

Synthesis of 2,4-Dimethylaniline

A common method for the synthesis of **2,4-Dimethylaniline** is the reduction of 2,4-dimethylnitrobenzene.[10] Another reported method is the direct amination of m-xylene.[11]

This method involves the direct amination of m-xylene using hydroxylamine hydrochloride as the aminating agent and a soluble vanadium salt as a catalyst.

Materials:

- m-Xylene
- Hydroxylamine hydrochloride
- Ammonium metavanadate (or other soluble vanadium salt)
- Glacial acetic acid
- Distilled water
- 30% Sodium hydroxide solution

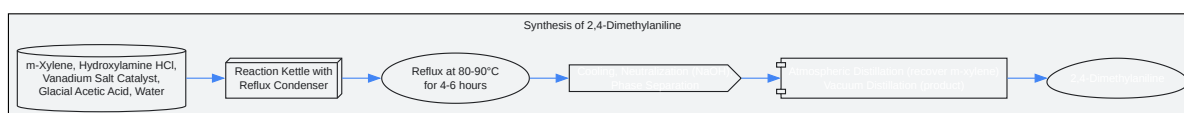
Equipment:

- Reaction kettle with a reflux condenser and stirrer

Procedure:

- Add the soluble vanadium salt catalyst and an aqueous solution of glacial acetic acid to the reaction kettle.
- Stir the solution for 20 minutes at room temperature.
- Add hydroxylamine hydrochloride and m-xylene to the reaction kettle.
- Turn on the condensed water and gradually raise the reaction temperature to reflux (approximately 80-90 °C).
- Continue the reaction with stirring for 4 to 6 hours.
- Stop the reaction and cool the mixture to room temperature.
- Neutralize the mixture by adding a 30% NaOH aqueous solution until the pH is between 6 and 7.

- Allow the solution to stand and separate the organic phase.
- The unreacted m-xylene can be recovered by atmospheric distillation.
- The **2,4-dimethylaniline** is then obtained by vacuum distillation.



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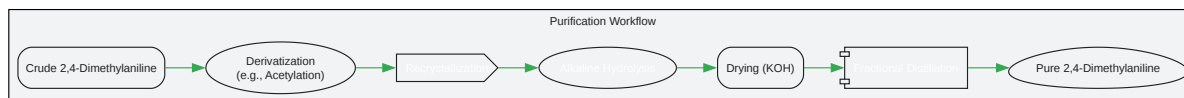
Caption: Workflow for the synthesis of **2,4-Dimethylaniline** via direct amination of m-xylene.

Purification

Crude **2,4-Dimethylaniline** can be purified by recrystallization of a suitable derivative followed by liberation of the free base, or by distillation.

Procedure:

- Convert the crude **2,4-dimethylaniline** to a solid derivative (e.g., acetyl or benzoyl derivative).
- Recrystallize the derivative from a suitable solvent (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents) to achieve high purity.
- Decompose the purified derivative with an alkali (e.g., NaOH) to regenerate the free **2,4-dimethylaniline**.
- Dry the purified **2,4-dimethylaniline** over a drying agent like potassium hydroxide (KOH).
- Finally, purify by fractional distillation.



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Caption: General workflow for the purification of **2,4-Dimethylaniline**.

Key Reactions

This is a standard reaction to form an amide.

Materials:

- **2,4-Dimethylaniline**
- Acetic anhydride (or other acylating agent)
- Sodium acetate
- Water
- Concentrated HCl (for workup if necessary)

Procedure:

- Dissolve **2,4-dimethylaniline** in water. A small amount of concentrated HCl may be needed to aid dissolution by forming the hydrochloride salt.
- Add a solution of sodium acetate in water.
- Add acetic anhydride dropwise while stirring vigorously.
- The acetylated product, N-(2,4-dimethylphenyl)acetamide, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with cold water.

- The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

2,4-Dimethylaniline can be diazotized to form a diazonium salt, which can then be coupled with an activated aromatic compound to form an azo dye.

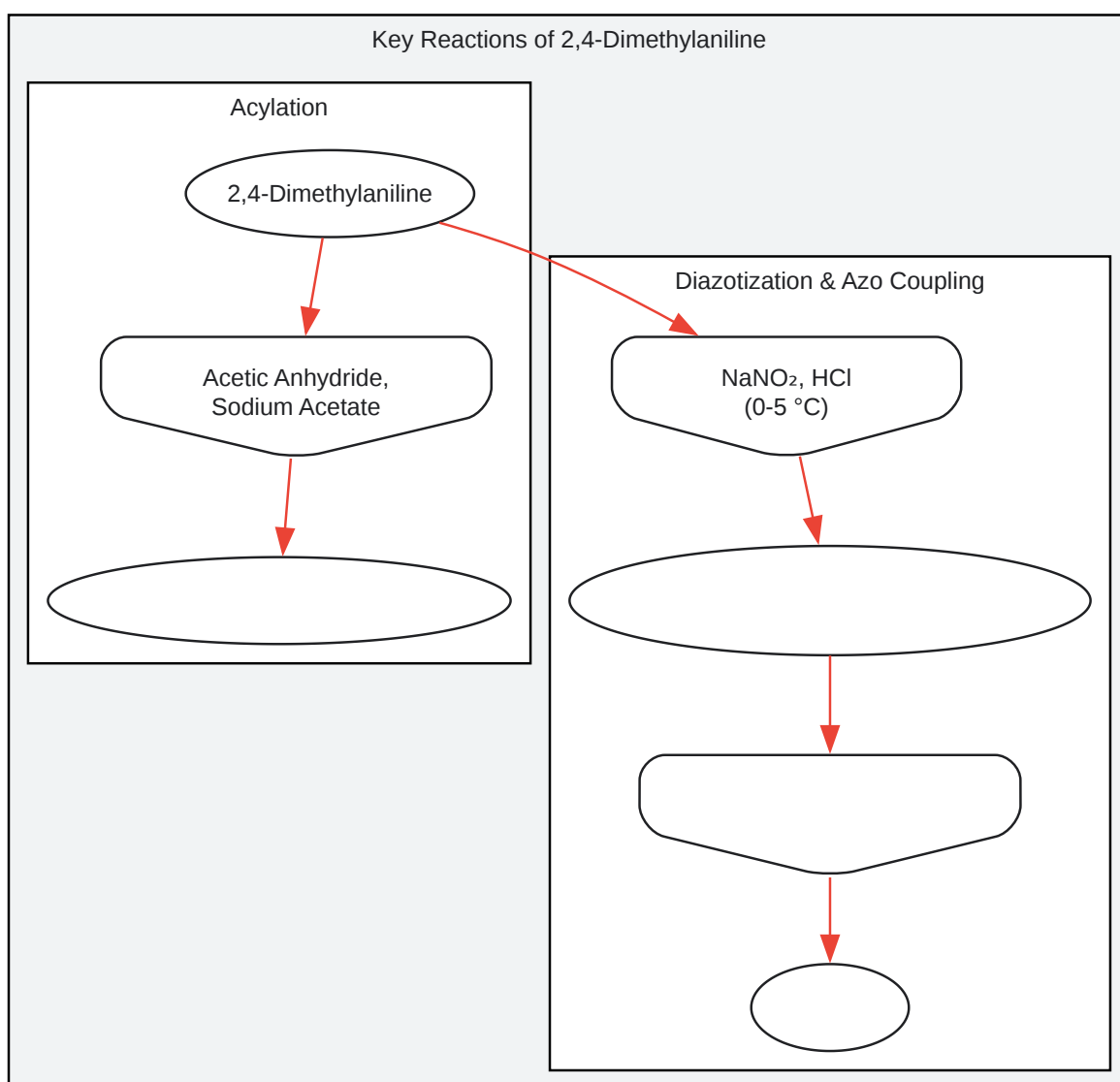
Materials:

- **2,4-Dimethylaniline**
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Water
- Coupling agent (e.g., N,N-dimethylaniline, β -naphthol)
- Sodium hydroxide (NaOH) for pH adjustment

Procedure (General):

- Diazotization:
 - Dissolve **2,4-dimethylaniline** in a mixture of concentrated HCl and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected (using starch-iodide paper).
- Azo Coupling:
 - Prepare a solution of the coupling agent in an appropriate solvent (e.g., aqueous NaOH for phenols, aqueous acid for amines).

- Cool the solution of the coupling agent in an ice bath.
- Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
- The azo dye will precipitate. The color of the dye depends on the coupling agent used.
- Collect the dye by vacuum filtration and wash with cold water.



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Caption: Key chemical reactions of **2,4-Dimethylaniline**.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of **2,4-Dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **2,4-dimethylaniline** will show distinct signals for the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts and splitting patterns provide valuable information about the structure.
- ¹³C NMR:** The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[\[2\]](#)[\[12\]](#)

General Experimental Protocol for NMR:[\[4\]](#)

- Sample Preparation:** Dissolve 10-20 mg of **2,4-dimethylaniline** for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Data Acquisition:** Acquire the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H and ¹³C NMR. The number of scans will vary depending on the nucleus being observed and the concentration of the sample.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dimethylaniline** will show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[\[13\]](#)
[\[14\]](#)

General Experimental Protocol for FTIR (Neat Liquid):[\[15\]](#)

- Sample Preparation:** As **2,4-dimethylaniline** is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two KBr or NaCl plates.

- Data Acquisition: Place the sample holder in the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2,4-dimethylaniline**, the molecular ion peak (M^+) would be observed at $m/z = 121$.^{[3][16]}

General Experimental Protocol for GC-MS:^{[17][18]}

- Sample Preparation: Prepare a dilute solution of **2,4-dimethylaniline** in a suitable volatile solvent (e.g., methanol, dichloromethane).
- Data Acquisition: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS provides a mass spectrum for each component.

Safety and Handling

2,4-Dimethylaniline is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.^[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **2,4-Dimethylaniline**. The tabulated data, experimental protocols, and logical diagrams are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective utilization of this important chemical intermediate.

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